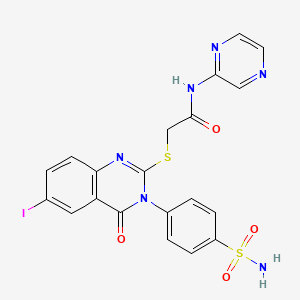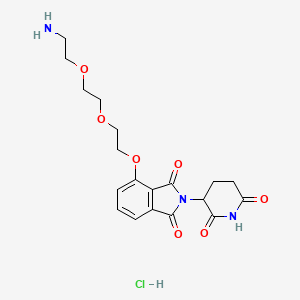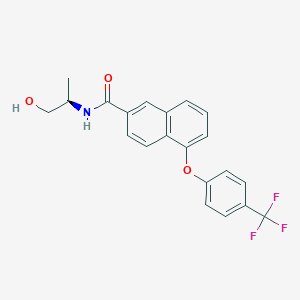
YAP/TAZ inhibitor-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YAP/TAZ inhibitor-3 is a compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). These proteins are key components of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and organ size. Dysregulation of this pathway is implicated in various cancers and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of YAP/TAZ inhibitor-3 involves a multi-step synthetic route. The initial step typically includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
YAP/TAZ inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to alter the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for enhanced biological activity and reduced toxicity .
Scientific Research Applications
YAP/TAZ inhibitor-3 has a wide range of scientific research applications:
Mechanism of Action
YAP/TAZ inhibitor-3 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, preventing their interaction with YAP and TAZ. This inhibition disrupts the transcriptional activity of YAP/TAZ, leading to reduced expression of target genes involved in cell proliferation and survival. The compound also affects other signaling pathways that interact with the Hippo pathway, further modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Verteporfin: Blocks the association between YAP and TEAD, causing translocation of YAP to the cytoplasm.
CA3: Increases sensitivity to chemotherapeutic agents by inhibiting YAP/TAZ activity.
IAG933: Selectively inhibits TEAD-driven transcriptional activity, inducing anti-cancer effects.
Uniqueness
YAP/TAZ inhibitor-3 is unique in its ability to selectively target the YAP/TAZ-TEAD interaction, offering a more specific approach to modulating the Hippo signaling pathway. This specificity reduces off-target effects and enhances the compound’s therapeutic potential .
Properties
Molecular Formula |
C21H18F3NO3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1 |
InChI Key |
FJIVCOAHSKDOAC-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


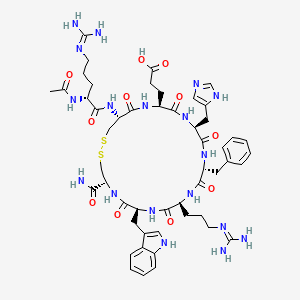
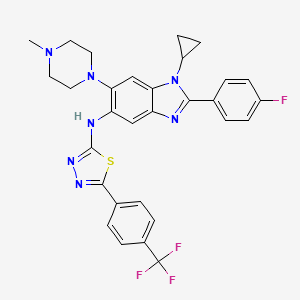
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
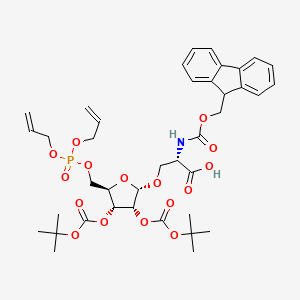
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
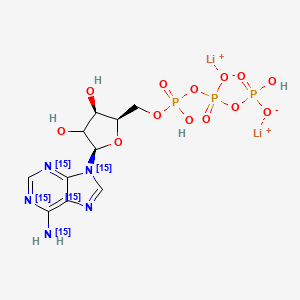
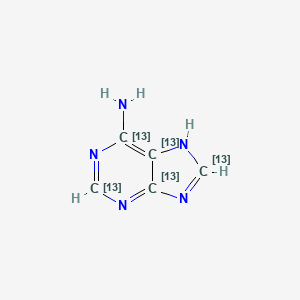
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)

